

In-Depth Technical Guide: Antimony Pentachloride (SbCl₅)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony pentachloride*

Cat. No.: *B147860*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling protocols for **antimony pentachloride** (SbCl₅), a potent Lewis acid and oxidizing agent utilized in various synthetic applications relevant to chemical research and drug development.

Core Chemical Data

Antimony pentachloride is a significant reagent in organic synthesis, primarily used as a catalyst and a chlorinating agent. Its fundamental properties are summarized below.

Property	Value	Reference(s)
CAS Number	7647-18-9	[1] [2] [3] [4]
Molecular Formula	SbCl ₅	[1] [3]
Molecular Weight	299.02 g/mol	[1] [5] [6]
Appearance	Colorless to reddish-yellow oily liquid	[7]
Odor	Pungent, offensive	[7]
Density	~2.36 g/mL at 25 °C	[3]
Boiling Point	92 °C at 30 mmHg (decomposes at 140 °C)	[3] [7]
Melting Point	2.8 °C	[3]
Solubility	Soluble in HCl, chloroform, carbon tetrachloride. Reacts with water.	[3] [7]

Applications in Organic Synthesis

Antimony pentachloride's high reactivity makes it a valuable tool in several classes of organic reactions. Its primary utility stems from its strong Lewis acidity.

- Friedel-Crafts Reactions: SbCl₅ is an effective catalyst for Friedel-Crafts acylation and alkylation reactions, facilitating the formation of carbon-carbon bonds with aromatic compounds.
- Chlorination: It serves as a potent chlorinating agent for a variety of organic substrates.
- Polymerization Catalyst: SbCl₅ is used to initiate polymerization reactions.
- Oxidizing Agent: It can act as a strong oxidizing agent. For instance, it is capable of oxidizing aromatic ethers to their corresponding radical cations.

Experimental Protocol: SbCl₅-Catalyzed Friedel-Crafts Acylation

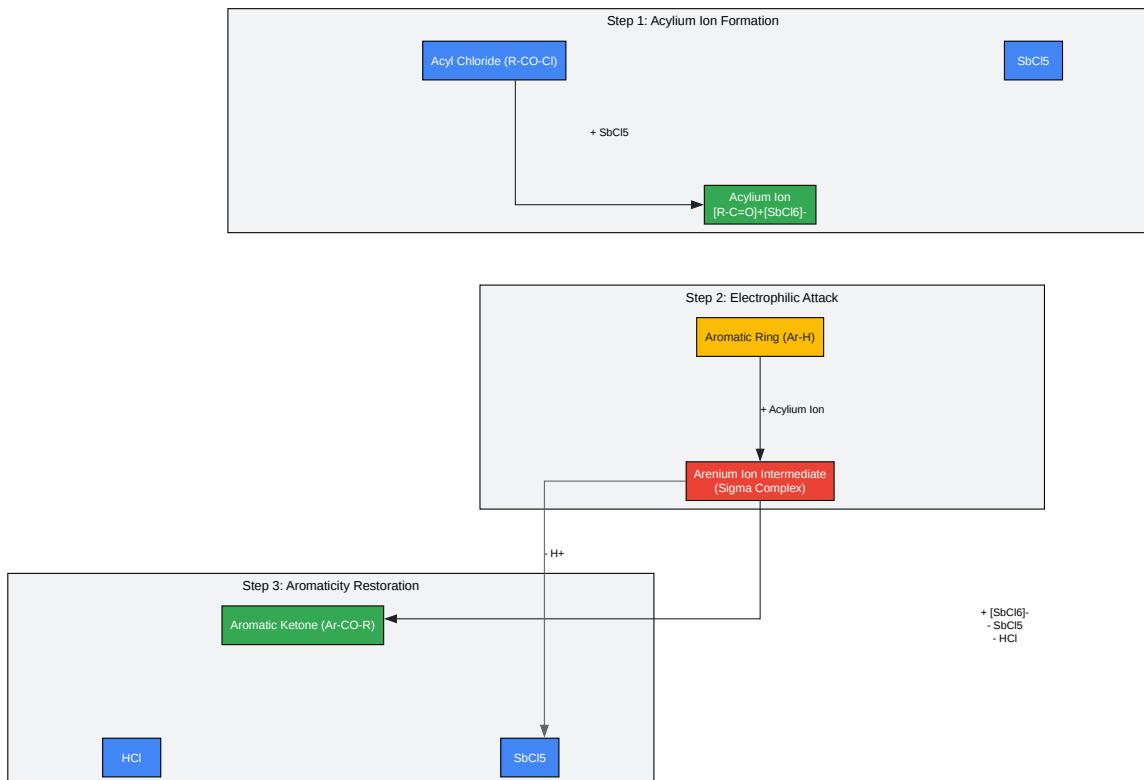
The following is a representative protocol for the acylation of an aromatic compound using **antimony pentachloride** as a catalyst. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

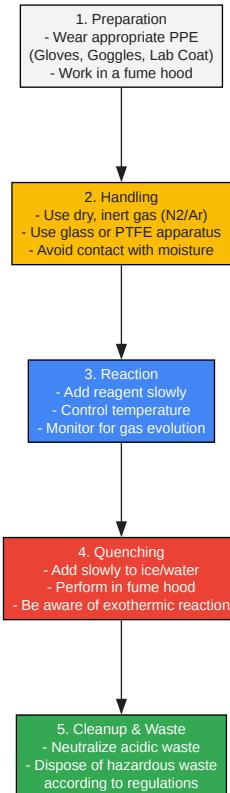
Objective: To synthesize an aromatic ketone via electrophilic aromatic substitution.

Materials:

- **Antimony pentachloride** (SbCl₅)
- Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
- Aromatic substrate (e.g., anisole)
- Acylating agent (e.g., acetyl chloride)
- Inert gas supply (e.g., nitrogen or argon)
- Quenching solution (e.g., ice-cold dilute HCl)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:


- **Reaction Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet. The apparatus should be flame-dried or oven-dried before use to remove any residual moisture.
- **Reagent Preparation:** In the reaction flask, dissolve the aromatic substrate in the anhydrous solvent under a positive pressure of inert gas.
- **Catalyst Addition:** Carefully add **antimony pentachloride** to the reaction mixture. The addition may be exothermic and should be done slowly, possibly in a cooling bath (ice/water) to maintain a controlled temperature.


- **Addition of Acylating Agent:** Add the acylating agent dropwise to the stirred reaction mixture via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and any gas evolution (e.g., HCl).
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating as required. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the catalyst complex.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by techniques such as distillation or column chromatography.

Visualizations

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the catalytic cycle of a Friedel-Crafts acylation reaction, a key application of **antimony pentachloride** in organic synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemijournal.com [chemijournal.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antimony Pentachloride (SbCl₅)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147860#sbc15-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b147860#sbc15-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com